3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This compound is of interest in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the fluorination of a precursor compound using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with improved metabolic stability.
Industry: Utilized in the production of specialty materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, often leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropionic acid
Uniqueness
Compared to similar compounds, 3,3-Difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific fluorination pattern and the presence of a ketone group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-difluoro-3-(4-fluorophenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPLRGNBYIHWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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